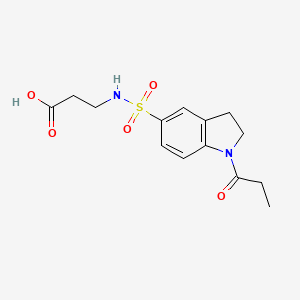

3-(1-Propionylindoline-5-sulfonamido)propanoic acid

Description

Properties

IUPAC Name |

3-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-2-13(17)16-8-6-10-9-11(3-4-12(10)16)22(20,21)15-7-5-14(18)19/h3-4,9,15H,2,5-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTRDRLWSRMJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Propionylindoline-5-sulfonamido)propanoic acid typically involves multiple steps:

Formation of Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Propionyl Group: The propionyl group can be introduced via acylation of the indoline nitrogen using propionyl chloride in the presence of a base such as pyridine.

Sulfonamide Formation: The sulfonamido group can be introduced by reacting the 5-position of the indoline ring with a sulfonyl chloride in the presence of a base like triethylamine.

Final Coupling: The final step involves coupling the modified indoline with propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 3-(1-Propionylindoline-5-sulfonamido)propanoic acid would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, leading to the formation of indole-2,3-dione derivatives.

Reduction: Reduction reactions can target the sulfonamido group, converting it to a sulfonamide.

Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄) can be used for substitution reactions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted indoline derivatives depending on the electrophile used.

Scientific Research Applications

3-(1-Propionylindoline-5-sulfonamido)propanoic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.

Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(1-Propionylindoline-5-sulfonamido)propanoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Propanoic Acid Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences and functional groups among selected propanoic acid analogs:

Key Observations :

- Sulfonamido vs.

- Thioester vs. Sulfonamido: Thioesters like 3-(methylthio)propanoic acid esters contribute to pineapple aroma due to low odor thresholds (e.g., 180 µg·kg⁻¹ for methyl ester), whereas sulfonamido groups are more commonly associated with therapeutic applications .

- Amide Derivatives : The analgesic amide derivatives demonstrate that nitrogen-containing substituents (e.g., pyridazinyl, pyrazole) enhance activity, suggesting that the indoline-sulfonamido moiety in the target compound might similarly modulate pharmacological effects .

Antimicrobial Activity

- Chlorinated Phenylpropanoic Acids: Compounds 1–3 from Streptomyces coelicolor LY001 exhibit selective antimicrobial activity against E. coli and S. aureus, with MIC values in the µg/mL range. The dichloro and hydroxyl groups are critical for membrane disruption .

- Hypothetical Target Compound: The sulfonamido group, known for inhibiting bacterial dihydropteroate synthase, could theoretically enhance antimicrobial potency, though this requires empirical validation.

Analgesic Activity

- Pyridazinyl-Phenyl-Pyrazole Amides : Derivatives such as 5a and 5o showed superior analgesic activity to aspirin in rodent models, attributed to their amide linkages and aromatic heterocycles .

- Target Compound : The propionylindoline-sulfonamido structure might interact with cyclooxygenase (COX) or opioid receptors, analogous to NSAIDs, but structural optimization would be necessary.

Physicochemical Properties

- Volatility and Stability: Thioesters like 3-(methylthio)propanoic acid methyl ester are volatile, enabling their role in aroma, whereas sulfonamido and amide derivatives are likely less volatile, favoring solid-state formulations .

- Hazard Profiles : The pyrrolidin-dione derivative’s hazards (skin/eye irritation) contrast with the generally benign nature of pineapple thioesters, underscoring the impact of substituents on safety .

Biological Activity

3-(1-Propionylindoline-5-sulfonamido)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(1-Propionylindoline-5-sulfonamido)propanoic acid can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C15H18N2O4S |

| Molecular Weight | 318.38 g/mol |

| CAS Number | 899718-44-6 |

The biological activity of 3-(1-Propionylindoline-5-sulfonamido)propanoic acid is hypothesized to involve several mechanisms:

- Target Interaction : The compound likely interacts with specific proteins and enzymes, influencing various biochemical pathways.

- Hydrophobic Interactions : Given its structure, it may engage in hydrophobic interactions with lipid membranes or protein pockets, affecting cellular processes.

- Biochemical Pathways : It is expected to modulate pathways related to inflammation and cell signaling, potentially impacting gene expression and cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound has favorable bioavailability due to its molecular weight. Factors influencing its pharmacokinetics include:

- Absorption : Likely facilitated by its lipophilicity.

- Distribution : May be influenced by plasma protein binding and tissue permeability.

- Metabolism : Expected to undergo hepatic metabolism, with potential implications for drug-drug interactions.

Biological Activity

Research indicates that 3-(1-Propionylindoline-5-sulfonamido)propanoic acid exhibits various biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could be beneficial in oxidative stress-related conditions.

- Cell Proliferation Modulation : It may affect cell cycle progression, influencing cancer cell proliferation.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 3-(1-Propionylindoline-5-sulfonamido)propanoic acid:

- Case Study 1 : A study on sulfonamide derivatives demonstrated significant inhibition of tumor growth in xenograft models, suggesting a similar potential for this compound .

- Case Study 2 : Research on indole derivatives indicated their effectiveness in modulating inflammatory pathways, supporting the hypothesis for 3-(1-Propionylindoline-5-sulfonamido)propanoic acid's anti-inflammatory properties .

Data Summary Table

The following table summarizes key findings related to the biological activity of 3-(1-Propionylindoline-5-sulfonamido)propanoic acid:

Q & A

Q. What are the recommended synthetic routes for 3-(1-Propionylindoline-5-sulfonamido)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of structurally analogous propanoic acid derivatives often involves refluxing precursors in acetic acid with catalysts like sodium acetate. For example, 5-indolylmethylene rhodanine-3-propanoic acid derivatives are synthesized via reflux of rhodanine-3-propanoic acid with indolecarbaldehyde in acetic acid for 2 hours . To avoid undesired substitutions (e.g., on N-3 vs. S-2 in imidazole derivatives), optimizing reaction stoichiometry and solvent polarity is critical. Computational tools like AI-driven retrosynthesis (e.g., Template_relevance models) can predict feasible routes by leveraging databases such as Reaxys and Pistachio .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For purity assessment, HPLC with UV detection (≥95% purity threshold) is standard. PubChem data for related compounds (e.g., 3-(1,3-benzodioxol-5-yl)propanoic acid) use InChI keys and canonical SMILES for structural validation . NIST databases provide reference spectra for benchmarking .

Q. How can researchers ensure stability during storage, given the lack of explicit storage guidelines?

- Methodological Answer : For sulfonamide-containing compounds, storage at −20°C under inert gas (argon or nitrogen) is advisable to prevent hydrolysis. Lyophilization and desiccation (e.g., using silica gel) are recommended for long-term stability. Stability studies should include periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. What metabolic pathways are predicted for this compound based on structurally similar propanoic acid derivatives?

- Methodological Answer : Metabolic profiling of 3-(3,4-dihydroxyphenyl)propanoic acid in mice reveals phase II transformations: dehydroxylation to 3-(4-hydroxyphenyl)propanoic acid, followed by sulfation/glucuronidation to form O-sulfate and O-glucuronide metabolites . For the target compound, in vitro assays with liver microsomes (human or murine) can identify cytochrome P450-mediated modifications. LC-MS/MS is critical for metabolite detection .

Q. How can computational modeling predict bioactivity or toxicity for this sulfonamide derivative?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against sulfonamide-binding enzymes (e.g., carbonic anhydrase) can predict inhibitory activity. Toxicity prediction tools like ProTox-II assess hepatotoxicity and mutagenicity risks by analyzing structural alerts (e.g., nitro groups or reactive sulfonamide motifs) .

Q. How should researchers resolve contradictions in reported bioactivity data for similar compounds?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurity artifacts. Reproducibility requires:

- Standardizing assay protocols (e.g., NIH/NCATS guidelines).

- Validating compound purity via orthogonal methods (e.g., NMR + HRMS).

- Meta-analysis of PubChem BioAssay data to identify consensus bioactivity trends .

Q. What strategies are effective for scaling up synthesis without compromising yield or purity?

- Methodological Answer : Continuous flow chemistry improves scalability for acid derivatives by enhancing heat/mass transfer. For example, 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid synthesis achieved higher yields (~75%) using flow reactors vs. batch methods . Process analytical technology (PAT) like in-line FTIR monitors reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.